1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)

Medicinal Chemistry Anticancer Scaffold Tubulin Inhibitor Design

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) (CAS 139003-45-5, molecular formula C₁₂H₁₁N₃, molecular weight 197.24) is a heterocyclic building block in which a pyrrol-1-ylmethyl substituent is attached at the N1 position of the benzimidazole core. The compound belongs to the class of N‑substituted benzimidazoles and is commercially supplied as a fine chemical intermediate with a standard purity of 97% by Bidepharm (catalog BD522864), with batch‑specific QC documentation (NMR, HPLC, GC) available.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 139003-45-5
Cat. No. B160751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)
CAS139003-45-5
Synonyms1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI)
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CN3C=CC=C3
InChIInChI=1S/C12H11N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-9H,10H2
InChIKeyJRGBCIKWLSODAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) (CAS 139003-45-5) — Structural Identity and Procurement-Relevant Baseline


1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) (CAS 139003-45-5, molecular formula C₁₂H₁₁N₃, molecular weight 197.24) is a heterocyclic building block in which a pyrrol-1-ylmethyl substituent is attached at the N1 position of the benzimidazole core . The compound belongs to the class of N‑substituted benzimidazoles and is commercially supplied as a fine chemical intermediate with a standard purity of 97% by Bidepharm (catalog BD522864), with batch‑specific QC documentation (NMR, HPLC, GC) available . The N‑1 linked pyrrole distinguishes this scaffold from the more common C‑2 pyrrole‑substituted benzimidazole analogs and from the saturated pyrrolidine‑containing variants, establishing its distinct regioisomeric identity for downstream synthetic applications .

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) (CAS 139003-45-5) — Why In‑Class Benzimidazole‑Pyrrole Hybrids Are Not Freely Interchangeable


Although benzimidazole‑pyrrole hybrids share a common two‑ring architecture, the regiochemistry of substitution (N‑1 vs C‑2 vs C‑5) and the nature of the linking group (pyrrole vs pyrrolidine vs thiophene) are decisive for both downstream derivatization chemistry and biological target engagement [1]. For example, the N‑1 pyrrol‑1‑ylmethyl framework of CAS 139003‑45‑5 serves as the immediate core for carbamate ester derivatives such as RDS 60, a nocodazole analog that arrests HNSCC cells in G₂/M phase at 1 μM [1]. In contrast, the regioisomeric C‑2 substituted analog (CAS 383142‑55‑0) or the saturated pyrrolidine variant (CAS 19213‑31‑1) exhibit fundamentally different steric, electronic, and hydrogen‑bonding profiles that would redirect synthetic paths and alter pharmacological properties — making simple in‑class substitution procedurally invalid [2].

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) (CAS 139003-45-5) — Quantified Procurement and Selection Evidence


Regiochemically Defined N1-Pyrrole Scaffold as the Direct Precursor for Biologically Active RDS 60‑Type Carbamates

The N1‑pyrrol‑1‑ylmethyl architecture of CAS 139003‑45‑5 is the exact core scaffold required for synthesizing the (1H‑pyrrol‑1‑yl)methyl‑1H‑benzoimidazole carbamate ester derivative RDS 60, a structural analog of nocodazole that demonstrated potent microtubule‑targeting antitumor activity in head and neck squamous cell carcinoma (HNSCC) cell lines [1]. In direct head‑to‑head comparison with nocodazole (a C‑2 carbamate benzimidazole), RDS 60 retained the ability to block the G₂/M cell cycle phase and induce apoptosis, but critically exhibited selectivity — significantly inhibiting HNSCC replication without inducing important cytotoxic effects on normal human dermal fibroblasts and keratinocytes [1]. In contrast, the C‑2 substituted regioisomer (CAS 383142‑55‑0) offers a different substitution vector that is incompatible with the N1‑carbamate derivatization route described for RDS 60 .

Medicinal Chemistry Anticancer Scaffold Tubulin Inhibitor Design

Quantified Purity Specification with Batch‑Level QC Traceability vs. Uncharacterized Alternatives

Bidepharm supplies CAS 139003‑45‑5 under catalog BD522864 with a standard purity specification of 97% and provides batch‑specific QC reports including NMR, HPLC, and GC analyses . This contrasts with many smaller catalog vendors that list the compound without a stated purity specification or batch QC documentation. In procurement terms, a defined 97% purity with traceable analytical data reduces the risk of introducing unreactive impurities or regioisomeric contaminants that could compromise downstream reactions such as N‑acylation or carbamate formation, where unreacted starting material or side products are difficult to separate from the desired benzimidazole product .

Chemical Procurement Quality Assurance Reproducibility

Distinctive Physicochemical Property Profile: LogP 2.34 and PSA 22.75 Ų Differentiate the Compound from Saturated Analogs

The computed partition coefficient (LogP) and polar surface area (PSA) of CAS 139003‑45‑5, reported as LogP = 2.34360 and PSA = 22.75 Ų by Chemsrc , place this compound in a physicochemical space that is markedly different from the saturated pyrrolidine analog 1‑(pyrrolidin‑1‑ylmethyl)‑1H‑benzimidazole (CAS 19213‑31‑1). The pyrrolidine‑containing analog, by virtue of a basic tertiary amine, exhibits a lower LogP and enhanced aqueous solubility as the hydrochloride salt, whereas the aromatic pyrrole in CAS 139003‑45‑5 confers greater lipophilicity and planarity . This difference directly affects the compound's suitability for further synthetic transformations: the higher LogP and lower PSA of CAS 139003‑45‑5 favor its use as a building block for CNS‑penetrant or membrane‑permeable derivatives, while the pyrrolidine analog would be better suited for aqueous formulations .

Physicochemical Properties Drug Design ADME Prediction

Pyrrole‑Benzimidazole SAR Context: 5‑Membered Heterocycle at Position 2 Drives Multifunctional Activity — Guiding Rational Selection of the N1 Scaffold

A systematic SAR study of benzimidazole derivatives bearing 5‑membered heterocycles demonstrated that the presence of a pyrrole ring on the benzimidazole core was the strongest determinant of multifunctional activity, with Compound 10 (pyrrole at the C‑2 position, unsubstituted at C‑5) exhibiting the best combined antifungal, antioxidant, and photoprotective profile [1]. Against dermatophytes, Compound 10 achieved IC₅₀ values ranging from 0.97 µg/mL (Trichophyton tonsurans) to 1.53 µg/mL (Microsporum gypseum) [1], and demonstrated a DPPH radical scavenging IC₅₀ of 64.1 µg/mL [1]. While these data are from C‑2 pyrrole derivatives, they establish the class‑level conclusion that pyrrole‑benzimidazole hybrids possess quantifiably superior multifunctional bioactivity compared to furan‑ and thiophene‑containing analogs in the same series [1]. This supports the strategic procurement of CAS 139003‑45‑5 (N1‑pyrrole scaffold) for programs seeking to explore analogous structure‑activity relationships where the N1 substitution position may offer distinct metabolic or pharmacokinetic advantages not accessible from C‑2 substituted analogs [2].

Structure-Activity Relationship Antifungal Activity Antiproliferative Activity

1H-Benzimidazole,1-(1H-pyrrol-1-ylmethyl)-(9CI) (CAS 139003-45-5) — Evidence-Supported Application Scenarios


Synthesis of Nocodazole‑Analog Microtubule‑Targeting Anticancer Agents (RDS 60 Series)

CAS 139003‑45‑5 is the direct N1‑pyrrol‑1‑ylmethyl core scaffold used to prepare RDS 60, a carbamate ester derivative that demonstrated G₂/M phase arrest at 1 μM and apoptosis induction at 2 μM in HNSCC cell lines, with selectivity over normal fibroblasts and keratinocytes [1]. This application scenario is directly supported by the evidence that the N1‑pyrrol‑1‑ylmethyl substitution vector is chemically accessible for carbamate ester formation and yields biologically active, tubulin‑targeting compounds with a selectivity window not observed with the parent compound nocodazole [1].

Benzimidazole‑Pyrrole Hybrid Library Synthesis for Antifungal and Antioxidant SAR Exploration

The class‑level SAR evidence demonstrating that pyrrole‑substituted benzimidazoles exhibit superior antifungal potency (IC₅₀ as low as 0.97 µg/mL against T. tonsurans) and radical scavenging activity (DPPH IC₅₀ 64.1 µg/mL) compared to furan and thiophene analogs [2] supports the use of CAS 139003‑45‑5 as a starting scaffold for generating N1‑substituted pyrrole‑benzimidazole libraries. The documented purity of 97% with batch QC further ensures that library synthesis proceeds with consistent stoichiometry and predictable reaction outcomes.

CNS‑Oriented Medicinal Chemistry Programs Requiring Moderately Lipophilic Benzimidazole Scaffolds

The computed LogP of 2.34 and PSA of 22.75 Ų for CAS 139003‑45‑5 place this scaffold within the favorable physicochemical space for CNS penetration (typically LogP 2–5, PSA < 90 Ų). This differentiates it from the more polar pyrrolidine analog and makes it a strategically appropriate building block for CNS drug discovery programs, where the aromatic pyrrole contributes to lipophilicity without introducing the excessive molecular weight or H‑bond donor burden that would compromise blood‑brain barrier permeability .

Development of Photoprotective and Anti‑Melanoma Multifunctional Agents

The SAR study demonstrating that the benzimidazole‑pyrrole combination (Compound 10) achieved 3‑fold selectivity against SK‑Mel‑5 melanoma cells (SI = 3.20; IC₅₀ = 9.7 µM) with concurrent photoprotective and antioxidant properties [2] supports the investigation of N1‑pyrrole derivatives, accessible from CAS 139003‑45‑5, as potential multifunctional anti‑melanoma agents. This scenario is reinforced by the evidence that the pyrrole heterocycle is the critical pharmacophoric element for the combined UV‑protective and antiproliferative phenotype [2].

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